molecular formula C15H21NO4S B13955856 Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) CAS No. 64039-00-5

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)

Cat. No.: B13955856
CAS No.: 64039-00-5
M. Wt: 311.4 g/mol
InChI Key: GFYDCJTVZXIHOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine typically involves the reaction of 3,4,5-trimethoxythiophenol with morpholine in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes such as cell division and protein folding .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.

    Trimethoprim: Another DHFR inhibitor.

Uniqueness

4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine stands out due to its unique combination of a morpholine ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

64039-00-5

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione

InChI

InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3

InChI Key

GFYDCJTVZXIHOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2

Origin of Product

United States

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